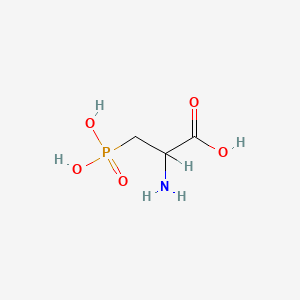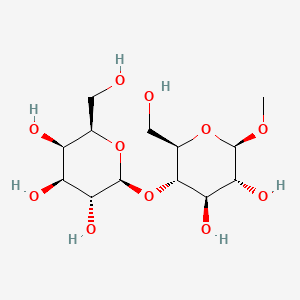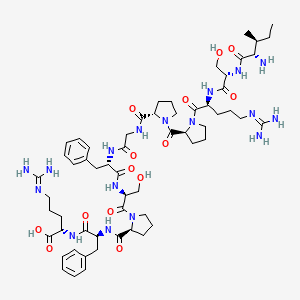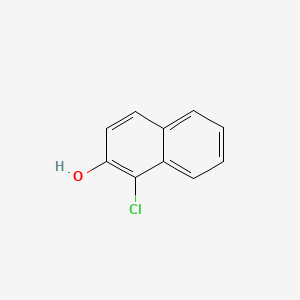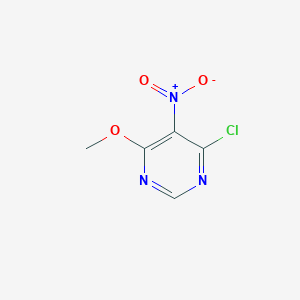
4-Chloro-6-methoxy-5-nitropyrimidine
Übersicht
Beschreibung
4-Chloro-6-methoxy-5-nitropyrimidine, also known as 4-CMPN, is a synthetic organic compound used in various scientific research applications. It is a member of the pyrimidine family, which is a group of heterocyclic compounds containing nitrogen atoms in a six-membered ring. 4-CMPN is a versatile molecule that can be used in a variety of experiments due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Synthesis of Nitropyrimidines and Their Derivatives
4-Chloro-6-methoxy-5-nitropyrimidine serves as a precursor in the synthesis of various nitropyrimidines and their derivatives, crucial for developing antileukemic agents and other medicinal compounds. For example, it has been utilized in the synthesis of 6-mercaptopurine 7-N-oxide and 6-methylthiopurine 7-N-oxide, which have shown antileukemic activity in vitro. These syntheses involve complex pathways including condensation reactions, intramolecular cyclization, and group modifications to achieve the desired nitropyrimidine derivatives with potential antileukemic properties (Fujii et al., 1995).
Conversion to Pyrazole Derivatives
The chemical reactivity of 4-Chloro-6-methoxy-5-nitropyrimidine allows its transformation into various heterocyclic compounds, such as pyrazoles, which are of interest due to their diverse biological activities. One pathway involves its reaction with ethanolic hydrazine hydrate, leading to the formation of 3-amino-4-nitropyrazole. This process showcases the versatility of nitropyrimidines in generating new compounds through nucleophilic substitution reactions and highlights their potential utility in the synthesis of biologically active molecules (Biffin et al., 1968).
Development of Antitumor Agents
Further research into the applications of 4-Chloro-6-methoxy-5-nitropyrimidine derivatives includes their evaluation as potential antitumor agents. For instance, 6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine, derived from a series of 2,4,6-trisubstituted-5-nitropyrimidines, has demonstrated significant inhibition of proliferation in vitro for specific cancer cell lines. Such studies provide insight into the design of new antiproliferative compounds with enhanced efficacy against cancer (Thompson et al., 1997).
Amplification of Antibacterial Agents
Nitropyrimidine derivatives also play a role in enhancing the efficacy of antibacterial agents. For example, the synthesis of purines from 4-chloro-2,6-dimethyl-5-nitropyrimidine and their evaluation as amplifiers of phleomycin against E. coli demonstrate the potential of nitropyrimidine derivatives in the development of more effective antibacterial treatment options. This research underscores the importance of synthetic pathways involving nitropyrimidines for generating compounds that can potentially increase the antibacterial activity of existing drugs (Brown et al., 1972).
Eigenschaften
IUPAC Name |
4-chloro-6-methoxy-5-nitropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O3/c1-12-5-3(9(10)11)4(6)7-2-8-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTJXHWQWCLEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291159 | |
| Record name | 4-chloro-6-methoxy-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methoxy-5-nitropyrimidine | |
CAS RN |
52854-14-5 | |
| Record name | 52854-14-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73560 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-6-methoxy-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


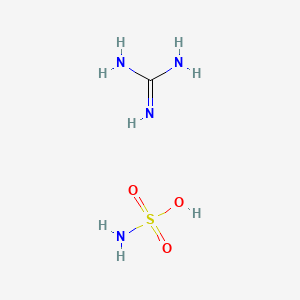
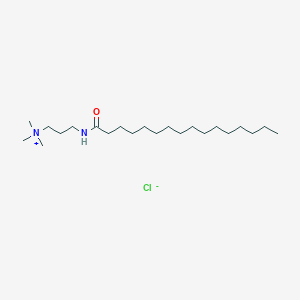
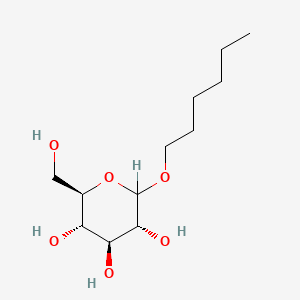
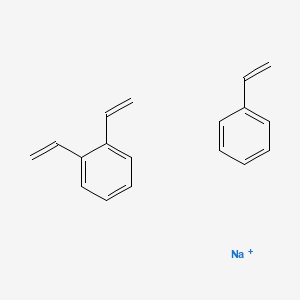
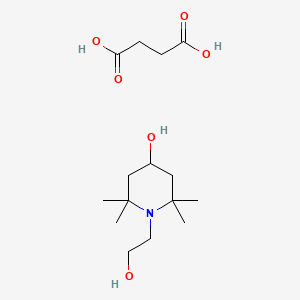
![2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-](/img/structure/B1580503.png)
![Benzenamine, 4-[(2,6-dichlorophenyl)(4-imino-3,5-dimethyl-2,5-cyclohexadien-1-ylidene)methyl]-2,6-dimethyl-, phosphate (1:1)](/img/structure/B1580504.png)

